molecular formula C4H8F3NS B12357419 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine

Cat. No.: B12357419
M. Wt: 159.18 g/mol
InChI Key: FEIDZWODBDNLIX-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine is an organic compound characterized by the presence of a trifluoroethyl group attached to a sulfanyl group, which is further connected to an ethan-1-amine moiety. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethylthiol with ethyleneimine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the yield and purity of the compound while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoroethyl and sulfanyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated compounds and materials .

Biological Activity

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is a synthetic compound characterized by its unique trifluoroethyl and sulfanyl functional groups. Its molecular formula is C₅H₈ClF₃N₂S, with a molecular weight of 195.63 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, although comprehensive research is still limited.

The compound's structure includes a sulfur atom bonded to a trifluoroethyl group, enhancing its lipophilicity and potentially allowing it to cross cell membranes more effectively. The presence of the trifluoroethyl group may also influence its interactions with biological targets, making it a subject of pharmacological studies.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Investigations into its antimicrobial effects indicate potential efficacy against certain pathogens, although specific data remains sparse.
  • Anticancer Potential : Some studies have hinted at anticancer properties, with the compound showing activity in cell lines associated with cancer.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors within biological systems, modulating various biochemical pathways. The trifluoroethyl group could enhance interactions with lipid membranes or proteins due to its electronegative nature.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

  • Cellular Effects : Research indicates that this compound can influence cellular signaling pathways and gene expression. For example, it has been observed to enhance mitochondrial functions under stress conditions in neuronal cells.
  • Dosage Variability : The effects of this compound vary significantly with dosage in animal models. Lower doses may promote beneficial effects such as improved metabolic functions, while higher doses could lead to toxicity and cellular damage.
  • Structural Similarities : Compounds structurally related to this compound have shown promise in pharmacological applications. For instance, similar trifluoroethyl compounds have been studied for their interactions with dopamine receptors and adenylate cyclase activity .

Data Tables

Property Value
Molecular FormulaC₅H₈ClF₃N₂S
Molecular Weight195.63 g/mol
Potential ActivitiesAntimicrobial, Anticancer
Dosage EffectsBeneficial at low doses; Toxic at high doses
Biological Activity Observation
Cellular SignalingModulation observed
Mitochondrial FunctionEnhanced under stress
Interaction with Biological TargetsLimited data available

Properties

Molecular Formula

C4H8F3NS

Molecular Weight

159.18 g/mol

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)ethanamine

InChI

InChI=1S/C4H8F3NS/c5-4(6,7)3-9-2-1-8/h1-3,8H2

InChI Key

FEIDZWODBDNLIX-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(F)(F)F)N

Origin of Product

United States

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